3-ethoxy-2-hydroxy-4-methoxyBenzaldehyde
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H12O4 |
|---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
3-ethoxy-2-hydroxy-4-methoxybenzaldehyde |
InChI |
InChI=1S/C10H12O4/c1-3-14-10-8(13-2)5-4-7(6-11)9(10)12/h4-6,12H,3H2,1-2H3 |
InChI Key |
GNDFQTRTEBOKQM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1O)C=O)OC |
Origin of Product |
United States |
Synthetic Methodologies for 3 Ethoxy 2 Hydroxy 4 Methoxybenzaldehyde
Retrosynthetic Analysis of the Target Compound
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler starting materials. This process helps to identify potential synthetic pathways by recognizing key bonds that can be formed through reliable chemical reactions.
For 3-ethoxy-2-hydroxy-4-methoxybenzaldehyde, several logical bond disconnections can be considered. A primary disconnection is at the C-C bond between the benzene (B151609) ring and the aldehyde group (a formylation reaction). This suggests a precursor such as a 1-ethoxy-2-hydroxy-3-methoxybenzene derivative. Another key strategy involves disconnecting the C-O bonds of the ethoxy and methoxy (B1213986) groups (alkylation reactions), pointing to a polyhydroxylated benzaldehyde (B42025) as a starting material, such as 2,3-dihydroxy-4-methoxybenzaldehyde. A further disconnection could involve the C-O bond of the hydroxyl group, suggesting a selective demethylation or hydroxylation step late in the synthesis. These disconnections lead to precursors like isovanillin (B20041) or other substituted catechols and pyrogallols, which can be modified through a sequence of reactions to yield the final product.
Classical Synthetic Routes
Classical synthetic routes for this compound typically involve a multi-step sequence to introduce the required functional groups in the correct orientation on the aromatic ring.
The construction of this molecule often begins with simpler, commercially available benzaldehydes or phenols, which are then elaborated through a series of functional group interconversions.
Alkylation is a fundamental method for introducing the ethoxy and methoxy groups onto a phenolic precursor. A common and illustrative starting material for related compounds is isovanillin (3-hydroxy-4-methoxybenzaldehyde). wikipedia.orgnih.govnist.gov Although isovanillin lacks the 2-hydroxy group of the target molecule, the methods used for its alkylation are directly applicable. The synthesis of 3-ethoxy-4-methoxybenzaldehyde (B45797) from isovanillin is well-documented and typically involves the ethylation of the phenolic hydroxyl group. google.comgoogle.com
This reaction is generally carried out under basic conditions to deprotonate the hydroxyl group, forming a more nucleophilic phenoxide ion. An ethylating agent, such as bromoethane (B45996) or diethyl sulfate (B86663), is then introduced. google.comgoogle.com Phase-transfer catalysts are often employed to facilitate the reaction between the aqueous phenoxide and the organic ethylating agent, leading to high yields and purity. google.comgoogle.com
| Base | Ethylating Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| Potassium Carbonate | Bromoethane | Tetrabutylammonium (B224687) Fluoride (B91410) | Water | 25 | 4 | 95.1 |
| Sodium Hydroxide (B78521) | Bromoethane | Tetrabutylammonium Fluoride | Water | 25 | 4 | 96.1 |
| Sodium Hydroxide | Bromoethane | Benzyltriethylammonium Chloride | Water | 25 | 4 | 94.8 |
| Alkaline Conditions | Diethyl Sulfate | Not Specified | Not Specified | Not Specified | Not Specified | ~80 |
For the synthesis of the target compound, a similar strategy could be applied to a precursor containing two hydroxyl groups, such as 2,3-dihydroxy-4-methoxybenzaldehyde. This would require selective alkylation to introduce the ethoxy group at the 3-position while leaving the 2-position hydroxylated.
The introduction of the aldehyde group onto an activated aromatic ring is a crucial step if the synthesis starts from a phenol (B47542) rather than a pre-existing benzaldehyde. The Vilsmeier-Haack reaction is a powerful and widely used method for this transformation. ijpcbs.com This reaction employs a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃). ijpcbs.commdpi.com
The Vilsmeier reagent is an electrophilic species that attacks the electron-rich aromatic ring, usually at the position most activated by existing electron-donating groups. Subsequent hydrolysis of the resulting iminium salt intermediate yields the aldehyde. ijpcbs.com In the context of synthesizing this compound, one could envision starting with a 1-ethoxy-2-hydroxy-3-methoxybenzene precursor and formylating it. The directing effects of the hydroxyl, ethoxy, and methoxy groups would guide the position of the incoming formyl group. A relevant example is the use of an ortho-formylation step in the synthesis of [3-¹³C]-2,3-dihydroxy-4-methoxybenzaldehyde. whiterose.ac.uk
Achieving the specific 2-hydroxy-3-ethoxy-4-methoxy substitution pattern may require selective manipulation of hydroxyl or methoxy groups. One potential strategy involves the selective demethylation of a dimethoxy precursor. For instance, a compound like 2,3,4-trimethoxybenzaldehyde (B140358) could be synthesized, followed by a selective demethylation at the 2-position to unmask the hydroxyl group. The synthesis of an isotopically labeled analogue, [3-¹³C]-2,3-dihydroxy-4-methoxybenzaldehyde, utilized a selective demethylation step to yield the final product, demonstrating the viability of this approach. whiterose.ac.uk
Another possibility is the selective dealkylation of a 3-alkoxy-4-methoxybenzaldehyde derivative. google.com This indicates that under specific acidic conditions, it is possible to cleave an alkoxy group with at least two carbon atoms (like an ethoxy group) in preference to a methoxy group. While this specific patent aims to produce isovanillin, the principle of selective de-etherification is relevant. Conversely, a selective hydroxylation reaction could potentially be used to introduce the hydroxyl group at the 2-position of a precursor like 3-ethoxy-4-methoxybenzaldehyde, although this can be challenging to control regioselectively.
Reaction Conditions Optimization
Optimization of reaction parameters is crucial for maximizing yield and purity while minimizing costs and environmental impact. Key areas of investigation include catalyst systems, solvent effects, and process parameters like temperature.
Phase Transfer Catalysis (PTC) has emerged as a highly effective technique for the synthesis of 3-ethoxy-4-methoxybenzaldehyde. This method facilitates the reaction between reactants in different phases (e.g., an aqueous phase containing the phenoxide and an organic phase containing the ethylating agent).
Several phase transfer catalysts have been investigated for the ethylation of isovanillin with haloethanes like bromoethane. These catalysts are typically quaternary ammonium (B1175870) salts. Research has shown that the choice of catalyst significantly impacts the reaction's success.
Key findings from catalyst investigations include:
Tetrabutylammonium bromide is often cited as a highly effective and preferred catalyst.
Other successful catalysts include tetrabutylammonium fluoride and benzyltriethylammonium chloride .
Polyethylene glycol has also been identified as a viable catalyst option.
The use of these catalysts allows the reaction to proceed under mild conditions, increases reaction rates, and can lead to very high yields, often exceeding 95%. For example, a process using sodium hydroxide as the base, water as the solvent, and a phase transfer catalyst can produce the target compound with purities above 99%.
| Catalyst | Base | Solvent | Purity (%) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Tetrabutylammonium Fluoride | Sodium Hydroxide | Water | 99.9 | 96.1 | |
| Benzyltriethylammonium Chloride | Sodium Hydroxide | Water | 99.9 | 94.8 | |
| Tetrabutylammonium Fluoride | Potassium Carbonate | Water | 99.8 | 95.1 |
The choice of solvent is a critical parameter in the synthesis of 3-ethoxy-4-methoxybenzaldehyde. Traditional methods often use organic solvents. However, a significant advancement, particularly from a green chemistry perspective, is the use of water as the reaction solvent.
The utilization of water as a solvent in conjunction with a phase transfer catalyst offers several advantages:
It is environmentally benign, non-flammable, and inexpensive.
It simplifies the work-up process, as the high-purity product often precipitates from the reaction mixture and can be isolated by simple filtration.
This approach avoids the need for complex and costly post-treatment of waste organic solvents.
Yields for the reaction in water are consistently high, demonstrating that an organic solvent is not necessary for achieving excellent results when a suitable phase transfer catalyst is employed.
A significant advantage of the optimized synthetic routes is the ability to conduct the reaction under mild conditions.
Temperature: The reaction is typically optimized to run at temperatures ranging from 0°C to 60°C. Many documented procedures are effectively carried out at room temperature (e.g., 25°C), which reduces energy consumption. The reaction time is generally between 3 to 6 hours.
Pressure: The synthesis does not require high-pressure or high-vacuum conditions, which simplifies the necessary equipment and enhances operational safety.
Green Chemistry Approaches in 3-ethoxy-4-methoxybenzaldehyde Synthesis
Green chemistry principles are increasingly being applied to chemical manufacturing to reduce environmental impact. The synthesis of 3-ethoxy-4-methoxybenzaldehyde is a prime example where greener protocols have been successfully developed.
Key aspects of this benign protocol include:
Simple and Safe Operation: The process is straightforward and avoids harsh conditions.
Easy Product Separation: The product can be easily isolated via filtration, reducing the need for complex purification steps.
Minimal Waste: The "three wastes" (waste gas, wastewater, and industrial residue) are minimized and the treatment is simple.
The sustainability of a chemical process is heavily dependent on the reagents and solvents used. The optimized synthesis of 3-ethoxy-4-methoxybenzaldehyde incorporates several sustainable practices:
Replacement of Hazardous Reagents: A key improvement is the replacement of highly toxic and hazardous ethylating agents like dimethyl sulfate and diethyl sulfate with less harmful alternatives such as bromoethane.
Use of Water as a Solvent: As detailed in section 2.2.2.2, water is used as a green solvent, eliminating the need for volatile and often toxic organic solvents.
Use of Readily Available Bases: The process utilizes common and inexpensive bases like sodium hydroxide and potassium carbonate.
This shift towards safer, more sustainable reagents and solvents makes the synthesis more aligned with modern standards of industrial chemical production.
Catalyst-Free or Highly Efficient Catalytic Systems
There is no specific information in the scientific literature detailing catalyst-free or highly efficient catalytic systems for the synthesis of this compound.
Research on related compounds, such as 3-ethoxy-4-methoxybenzaldehyde (which lacks the 2-hydroxy group), often involves the ethylation of isovanillin. Patented methods describe using an ethylating agent like bromoethane in the presence of a base (e.g., sodium hydroxide or potassium carbonate) and a phase-transfer catalyst (e.g., tetrabutylammonium fluoride or benzyltriethylammonium chloride) in a solvent like water. whiterose.ac.uk These reactions are reported to be high-yielding. whiterose.ac.uk However, the presence of an additional hydroxyl group at the C2 position in the target compound would necessitate a different synthetic strategy, likely involving protecting groups to ensure selective ethylation at the C3 position, a process for which specific catalysts or catalyst-free conditions are not described.
Isotopic Labelling Strategies for Mechanistic Studies
No specific isotopic labeling studies for this compound have been reported in the reviewed literature. Mechanistic studies involving this compound are therefore not available.
Advanced Spectroscopic Characterization of 3 Ethoxy 2 Hydroxy 4 Methoxybenzaldehyde
Vibrational Spectroscopy
Raman Spectroscopy for Molecular Vibrational Modes and Intermolecular Interactions
The spectrum is expected to be dominated by peaks corresponding to the C-C stretching vibrations of the benzene (B151609) ring, typically observed in the 1300-1600 cm⁻¹ region. The C=O stretching of the aldehyde group will give rise to a strong and characteristic peak, generally found around 1680-1700 cm⁻¹. Vibrations associated with the C-O-C stretching of the ethoxy and methoxy (B1213986) groups are expected in the 1000-1300 cm⁻¹ range. Furthermore, C-H stretching vibrations of the aromatic ring, aldehyde, and the alkyl chains of the ethoxy and methoxy groups will appear in the 2800-3100 cm⁻¹ region.
Intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, can lead to broadening and shifts in the corresponding vibrational bands. The study of these subtle changes can provide information on the crystalline structure and molecular packing of the compound.
| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Functional Group |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | Benzene Ring |
| Aliphatic C-H Stretch | 2850 - 3000 | Ethoxy and Methoxy Groups |
| C=O Stretch | 1680 - 1700 | Aldehyde |
| Aromatic C=C Stretch | 1580 - 1620 | Benzene Ring |
| Aromatic C=C Stretch | 1400 - 1500 | Benzene Ring |
| C-O-C Asymmetric Stretch | 1200 - 1275 | Ethoxy and Methoxy Groups |
| C-O-C Symmetric Stretch | 1020 - 1080 | Ethoxy and Methoxy Groups |
Electronic Spectroscopy
UV-Vis spectroscopy is a powerful tool for investigating the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to exhibit absorption bands arising from π → π* and n → π* transitions associated with the conjugated system of the benzene ring and the carbonyl group of the aldehyde.
The presence of the hydroxyl, ethoxy, and methoxy groups, all of which are auxochromes, is anticipated to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzaldehyde (B42025). This is due to the extension of the conjugated system through the lone pairs of electrons on the oxygen atoms. The hydroxyl group, in particular, can significantly influence the electronic transitions through resonance and its ability to form hydrogen bonds.
The π → π* transitions, typically more intense, are expected to appear at shorter wavelengths, while the weaker n → π* transition of the carbonyl group will be observed at longer wavelengths. The solvent used for the analysis can also influence the position of the absorption bands, particularly for the n → π* transition.
| Electronic Transition | Expected λmax (nm) | Chromophore |
|---|---|---|
| π → π | ~230 - 250 | Benzene Ring |
| π → π | ~270 - 290 | Conjugated System |
| n → π* | ~310 - 340 | Carbonyl Group |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is instrumental in determining the precise elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₀H₁₂O₄), the theoretical exact mass can be calculated. This precise mass measurement is a critical step in the unequivocal identification of the compound. While the exact mass for the target compound is not directly provided, the monoisotopic mass of the closely related 3-Ethoxy-4-methoxybenzaldehyde (B45797) (C10H12O3) is reported as 180.078644241 Da. nih.gov The molecular weight of 3-ethoxy-2-hydroxybenzaldehyde is 166.1739. nist.gov
Mass spectrometry not only provides the molecular weight of a compound but also offers valuable structural information through the analysis of its fragmentation pattern. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed. Subsequent fragmentation would likely involve the loss of functional groups.
Based on the analysis of the structurally similar compound 3-ethoxy-2-hydroxybenzaldehyde, key fragmentation pathways can be predicted. nist.gov A common fragmentation is the loss of the ethoxy group (-OCH₂CH₃) as a radical, leading to a significant fragment ion. Another characteristic fragmentation is the loss of a hydrogen atom from the aldehyde group, followed by the loss of carbon monoxide (CO). The cleavage of the methoxy group (-OCH₃) is also a probable fragmentation pathway. The analysis of these fragment ions allows for the reconstruction of the molecule's structure.
| m/z (predicted) | Proposed Fragment | Loss from Molecular Ion |
|---|---|---|
| [M]⁺ | C₁₀H₁₂O₄⁺ | - |
| [M-1]⁺ | C₁₀H₁₁O₄⁺ | H |
| [M-15]⁺ | C₉H₉O₄⁺ | CH₃ |
| [M-29]⁺ | C₉H₇O₃⁺ | CHO or C₂H₅ |
| [M-45]⁺ | C₈H₇O₃⁺ | OC₂H₅ |
Structural Elucidation and Conformational Analysis
X-ray Crystallography of 3-ethoxy-2-hydroxy-4-methoxybenzaldehyde and its Derivatives
Following a comprehensive search of scientific literature and structural databases, no specific experimental X-ray crystallographic data for this compound or its direct derivatives could be located. As a result, a detailed discussion based on experimental crystal structure determination is not possible at this time. The subsequent sections, which rely on such data, therefore, cannot be populated with the requested information.
Determination of Molecular Geometry and Crystal Packing
Information regarding the precise bond lengths, bond angles, and the arrangement of molecules in the crystal lattice for this compound is unavailable due to the absence of published X-ray crystallography studies.
Analysis of Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
A definitive analysis of the intermolecular and intramolecular forces, such as hydrogen bonds and π-π stacking interactions, that govern the solid-state structure of this compound cannot be provided without experimental crystallographic data.
Conformational Preferences in the Solid State
Details on the preferred three-dimensional arrangement of the ethoxy, hydroxyl, methoxy (B1213986), and benzaldehyde (B42025) groups of this compound in the solid state are not available in the absence of X-ray diffraction studies.
Gas Electron Diffraction for Gas-Phase Structure Determination
A search of the scientific literature did not yield any studies on the gas-phase structure of this compound using gas electron diffraction techniques. Consequently, information on its molecular geometry and conformation in the gaseous state is not available.
Based on the conducted research, detailed theoretical and computational chemistry studies specifically for the compound “this compound” are not available in the provided search results. The scientific literature found focuses on related but structurally different isomers, most notably "3-ethoxy-4-hydroxybenzaldehyde" (ethyl vanillin).
The rigorous requirements of the query, to solely focus on "this compound" and adhere strictly to the detailed outline for theoretical and computational studies, cannot be met with the currently available information. The search results did not yield specific data regarding Density Functional Theory (DFT) calculations for optimized geometries, Ab Initio methods for electronic structure, Frontier Molecular Orbital (HOMO-LUMO) analysis, Natural Bond Orbital (NBO) analysis, or Molecular Electrostatic Potential (MEP) surface analysis for the requested compound.
Therefore, it is not possible to generate the requested scientific article with the required level of detail and accuracy.
Theoretical and Computational Chemistry Studies
Conformational Landscape Exploration and Energy Minima Identification
A conformational analysis for 3-ethoxy-2-hydroxy-4-methoxybenzaldehyde would involve mapping its potential energy surface to identify stable conformers (energy minima). This process typically involves systematically rotating the flexible dihedral angles associated with the ethoxy, methoxy (B1213986), hydroxyl, and aldehyde functional groups. Quantum chemical calculations would then be performed to determine the relative energies of these different spatial arrangements. For similar molecules, research has shown that planar conformations are often the most stable due to conjugation effects between the aromatic ring and the aldehyde group. researchgate.netnih.gov Intramolecular hydrogen bonding, for instance between the ortho-hydroxyl group and the aldehyde's carbonyl oxygen, would be a critical factor in determining the most stable conformer of this compound. However, specific computational data identifying these energy minima for the target compound are not available.
Spectroscopic Property Simulations and Validation with Experimental Data
The simulation of spectroscopic properties such as Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra is a common application of computational chemistry. researchgate.net For this compound, this would involve calculating vibrational frequencies and chemical shifts for its optimized, lowest-energy conformer using methods like DFT with appropriate basis sets. researchgate.net These calculated spectra could then be compared with experimentally obtained data for validation. For example, the calculated vibrational frequency for the carbonyl (C=O) stretch could be compared to the corresponding peak in an experimental IR spectrum. While experimental spectra for related compounds are available, a direct comparison for this compound is not possible as neither the requisite computational simulations nor the specific experimental validation studies have been published.
Intermolecular Interaction Studies (e.g., Hydrogen Bonding, Dimerization)
The study of intermolecular interactions is crucial for understanding the solid-state properties and condensed-phase behavior of a compound. For this compound, the hydroxyl, carbonyl, and ether groups are all capable of participating in hydrogen bonding. Computational studies on related molecules have investigated the formation of dimers and other aggregates through C-H···O and O-H···O hydrogen bonds. acs.orgresearchgate.net Ab initio calculations are often used to determine the geometries and binding energies of possible dimer configurations. acs.orguc.pt For this compound, one would expect strong intermolecular O-H···O hydrogen bonds involving the hydroxyl and carbonyl groups, leading to the formation of stable dimers or chain-like structures in the solid state. researchgate.netnih.gov However, specific research articles detailing these potential interactions, their relative energies, or their influence on the compound's physical properties have not been identified.
Reaction Chemistry and Derivative Synthesis
Reactivity of the Aldehyde Functional Group
The aldehyde group is a primary site for a variety of chemical transformations, including condensation reactions, oxidation-reduction processes, and nucleophilic additions.
The aldehyde functionality readily undergoes condensation reactions with primary amines to form Schiff bases (imines). This reaction is a cornerstone of coordination chemistry, as the resulting Schiff base ligands are capable of forming stable complexes with a wide range of metal ions. The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.
For instance, the reaction of a similar compound, 2-hydroxy-4-methoxybenzaldehyde (B30951), with various amines has been shown to produce Schiff bases. mdpi.comacs.org It is expected that 3-ethoxy-2-hydroxy-4-methoxybenzaldehyde would react in a similar fashion. The presence of the ortho-hydroxyl group often leads to the formation of a stable six-membered ring through intramolecular hydrogen bonding in the resulting Schiff base. mdpi.com
Below is a table illustrating the expected Schiff base products from the reaction of this compound with various primary amines.
| Amine Reactant | Expected Schiff Base Product |
| Aniline | 2-((phenylimino)methyl)-3-ethoxy-4-methoxyphenol |
| Ethylamine | 3-ethoxy-2-((ethylimino)methyl)-4-methoxyphenol |
| p-Toluidine | 3-ethoxy-4-methoxy-2-(((4-methylphenyl)imino)methyl)phenol |
| 2-Aminopyridine | 3-ethoxy-4-methoxy-2-((pyridin-2-ylimino)methyl)phenol |
The aldehyde group of this compound can be either oxidized to a carboxylic acid or reduced to a primary alcohol.
Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) or chromic acid, can oxidize the aldehyde to the corresponding carboxylic acid, 3-ethoxy-2-hydroxy-4-methoxybenzoic acid. Milder oxidizing agents, like Tollens' reagent, can also effect this transformation and are often used as a qualitative test for aldehydes. youtube.comleah4sci.com
Reduction: The aldehyde can be readily reduced to a primary alcohol, (3-ethoxy-2-hydroxy-4-methoxyphenyl)methanol. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). leah4sci.comyoutube.com These reagents act as sources of hydride ions (H-), which attack the electrophilic carbonyl carbon. youtube.com
The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by nucleophiles. Aromatic aldehydes, like this compound, are generally less reactive in nucleophilic addition reactions than aliphatic aldehydes. libretexts.orgncert.nic.in This is due to the electron-donating resonance effect of the aromatic ring, which reduces the partial positive charge on the carbonyl carbon. libretexts.orgncert.nic.in The presence of additional electron-donating groups (hydroxyl, ethoxy, methoxy) further decreases the electrophilicity of the carbonyl carbon. doubtnut.com
Despite this reduced reactivity, a variety of nucleophiles can add to the carbonyl group. For example, the addition of hydrogen cyanide (HCN) in the presence of a base catalyst would yield a cyanohydrin. ncert.nic.in Grignard reagents and organolithium compounds can also add to the aldehyde to form secondary alcohols after an acidic workup. youtube.com
Reactions Involving Phenolic Hydroxyl Group
The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide ion, which is a potent nucleophile. This group is also crucial for the chelation of metal ions.
Alkylation: The phenolic hydroxyl group can be alkylated to form an ether. This reaction is typically carried out by treating the phenol (B47542) with an alkyl halide in the presence of a base, such as potassium carbonate. google.com For instance, reaction with methyl iodide would yield 2,4-dimethoxy-3-ethoxybenzaldehyde. In molecules with multiple hydroxyl groups, such as 2,4-dihydroxybenzaldehyde, selective alkylation can be achieved by carefully choosing the base and reaction conditions. nih.gov
Acylation: The hydroxyl group can also be acylated to form an ester. This can be achieved using acylating agents like acid chlorides or anhydrides in the presence of a base. A photoinduced method for the specific acylation of phenolic hydroxyl groups in the presence of aldehydes has also been reported, which proceeds via a radical pathway. researchgate.net
The ortho-hydroxybenzaldehyde moiety, also known as a salicylaldehyde (B1680747) derivative, is an excellent chelating agent for a variety of metal ions. nih.govmdpi.com The deprotonated phenolic oxygen and the carbonyl oxygen act as a bidentate ligand, forming stable complexes with transition metals such as copper(II), nickel(II), cobalt(II), and zinc(II).
The formation of these metal complexes often results in compounds with interesting magnetic, optical, and biological properties. tandfonline.com For example, copper(II) complexes with Schiff bases derived from 2-hydroxy-4-methoxybenzaldehyde have been synthesized and characterized. mdpi.com The resulting complexes often exhibit square-planar or distorted octahedral geometries, depending on the coordination of other ligands or solvent molecules. mdpi.com
The table below provides examples of potential transition metal complexes formed with this compound as a ligand.
| Metal Ion | Potential Complex Formula |
| Copper(II) | [Cu(C10H11O4)2] |
| Nickel(II) | [Ni(C10H11O4)2] |
| Cobalt(II) | [Co(C10H11O4)2] |
| Zinc(II) | [Zn(C10H11O4)2] |
Reactions Involving Ether Linkages
The ethoxy and methoxy (B1213986) groups in this compound are generally stable ether linkages. However, under specific conditions, they can undergo cleavage reactions.
The selective cleavage of one ether group in the presence of another is a significant challenge in the synthesis of polyalkoxy-substituted aromatic compounds. The relative ease of cleavage often depends on the specific reagent and reaction conditions employed. While direct studies on the selective ether cleavage of this compound are not extensively documented, insights can be drawn from similar structures.
For instance, a procedure for the facile demethylation of the ethylene (B1197577) acetal (B89532) of 4-ethoxy-3-methoxybenzaldehyde (B93258) has been reported, utilizing lithium diphenylphosphide. This method demonstrates specificity for the cleavage of methyl ethers over ethyl ethers in high yield. The reaction proceeds under relatively mild conditions, suggesting that a similar selective demethylation of this compound to yield 3-ethoxy-2,4-dihydroxybenzaldehyde could be feasible. The choice of a suitable protecting group for the aldehyde and phenolic hydroxyl would be crucial to prevent undesired side reactions.
Conversely, cleavage of the ethyl group would likely require harsher conditions, such as strong acids like hydroiodic acid (HI) or boron tribromide (BBr₃). These reagents are known to cleave both alkyl aryl ethers, and achieving selectivity between the methoxy and ethoxy groups would be challenging. The reaction with strong acids typically proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the less sterically hindered alkyl group.
Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring
The benzene ring of this compound is highly activated towards electrophilic aromatic substitution due to the presence of three electron-donating groups: a hydroxyl group, an ethoxy group, and a methoxy group. These groups are all ortho-, para-directing. The aldehyde group, being an electron-withdrawing group, is a meta-director and deactivates the ring. The interplay of these directing effects determines the position of substitution for incoming electrophiles.
The hydroxyl group is the most powerful activating and ortho-, para-directing group, followed by the alkoxy groups. The position of electrophilic attack will be predominantly influenced by these activating groups. The available positions for substitution are C-5 and C-1 (ipso-substitution is less likely but possible). Steric hindrance from the adjacent ethoxy group at C-3 might influence the regioselectivity of the substitution.
Halogenation, such as iodination, is a common electrophilic aromatic substitution reaction. While direct iodination of this compound has not been specifically described, studies on similar compounds provide valuable insights. For example, the iodination of 3-ethoxy-4-hydroxybenzaldehyde (B1662144) has been reported.
Given the strong activating and directing effects of the hydroxyl and alkoxy groups, iodination of this compound would be expected to occur at the C-5 position, which is para to the hydroxyl group and ortho to the methoxy group. A variety of iodinating agents can be employed, including iodine in the presence of an oxidizing agent or N-iodosuccinimide (NIS).
Nitration and sulfonation are fundamental electrophilic aromatic substitution reactions. The introduction of a nitro (-NO₂) or sulfonic acid (-SO₃H) group onto the aromatic ring can significantly alter the compound's properties and serve as a handle for further synthetic transformations.
The nitration of aromatic aldehydes with multiple activating groups can sometimes lead to a mixture of products or even ipso-substitution of the aldehyde group, depending on the reaction conditions and the specific substitution pattern of the ring. However, the presence of strong activating groups like hydroxyl and alkoxy groups generally directs the substitution to the available ortho and para positions. For this compound, nitration would be anticipated to occur primarily at the C-5 position.
Similarly, sulfonation with reagents like fuming sulfuric acid would also be expected to introduce a sulfonic acid group at the C-5 position. The reaction conditions for both nitration and sulfonation would need to be carefully controlled to avoid potential side reactions, such as oxidation of the aldehyde group.
Development of Novel this compound Derivatives
The presence of the aldehyde and phenolic hydroxyl groups makes this compound a versatile precursor for the synthesis of a wide array of derivatives. Common synthetic modifications include the formation of Schiff bases and chalcones.
Schiff Bases: The aldehyde group readily undergoes condensation reactions with primary amines to form Schiff bases (imines). This reaction is a cornerstone in the synthesis of various heterocyclic compounds and coordination complexes. The synthesis of Schiff bases from structurally related compounds like 2-hydroxy-4-methoxybenzaldehyde and 4-hydroxy-3-methoxybenzaldehyde (vanillin) with various amines is well-documented. nih.govresearchgate.net These reactions are typically carried out by refluxing the aldehyde and amine in a suitable solvent like ethanol. The resulting Schiff bases, containing the C=N bond, are valuable intermediates in organic synthesis and have been investigated for their diverse biological activities.
Chalcones: Chalcones are another important class of derivatives that can be synthesized from this compound. They are typically prepared through a Claisen-Schmidt condensation reaction between a substituted benzaldehyde (B42025) and an acetophenone (B1666503) in the presence of a base or acid catalyst. The resulting α,β-unsaturated ketone scaffold is a common motif in many naturally occurring and synthetic compounds with a broad spectrum of biological activities. The synthesis of chalcones from related hydroxybenzaldehydes has been extensively reported, indicating the potential of this compound to serve as a key building block for novel chalcone (B49325) derivatives.
Below is a table summarizing the types of derivatives and the key reactions involved:
| Derivative Class | Key Reaction | Reactant | Functional Group Involved |
| Schiff Bases | Condensation | Primary Amines | Aldehyde |
| Chalcones | Claisen-Schmidt Condensation | Acetophenones | Aldehyde |
Applications in Advanced Materials Science and Chemical Synthesis
Utilization as a Building Block in Complex Organic Synthesis
The strategic placement of reactive sites—the aldehyde, the phenolic hydroxyl, and the ether linkages—on the aromatic scaffold of 3-ethoxy-2-hydroxy-4-methoxybenzaldehyde makes it a versatile building block for constructing more complex molecular architectures.
Precursor for Advanced Intermediates in Fine Chemical Production
In the realm of fine chemical production, substituted benzaldehydes are crucial starting materials. Like its structural analogs such as isovanillin (B20041) and 2,3-dihydroxy-4-methoxybenzaldehyde, this compound functions as a key intermediate. google.comwhiterose.ac.uk The aldehyde group is readily available for transformations like oxidation, reduction, and condensation, while the hydroxyl group can be etherified or esterified. This multi-functionality allows for a stepwise and controlled introduction of molecular complexity.
The synthesis of fine chemicals often involves multi-step reaction sequences where the specific substitution pattern of the starting material directs the outcome. The interplay between the electron-donating effects of the hydroxyl, methoxy (B1213986), and ethoxy groups and the electron-withdrawing nature of the aldehyde group influences the reactivity of the aromatic ring, guiding further substitutions to specific positions. This controlled reactivity is paramount in producing high-purity, structurally defined molecules for various specialized applications.
Table 1: Functional Group Reactivity in Organic Synthesis
| Functional Group | Type of Reaction | Potential Outcome |
|---|---|---|
| Aldehyde (-CHO) | Condensation, Oxidation, Reduction | Formation of C=N bonds (imines), carboxylic acids, alcohols |
| Hydroxyl (-OH) | Etherification, Esterification | Introduction of new alkyl or acyl groups, protection for other reactions |
Role in Multi-component Reactions
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. researchgate.net This approach is valued for its atom economy, reduction of waste, and simplification of synthetic procedures.
Hydroxybenzaldehydes are well-suited for MCRs. For instance, similar compounds like 2-hydroxybenzaldehyde participate in one-pot, three-component reactions with amines and active methylene (B1212753) compounds (like diethyl malonate) to yield complex heterocyclic structures such as coumarin (B35378) derivatives. researchgate.net Following this model, this compound can serve as the aldehyde component in such reactions. The initial step typically involves the formation of a Schiff base (imine) intermediate with an amine, which then undergoes further reaction with the third component. The presence of the ortho-hydroxyl group can play a crucial role in directing the reaction pathway and stabilizing intermediates, facilitating the creation of diverse molecular libraries from simple precursors.
Ligand Design in Coordination Chemistry (Excluding Biological Activities of Complexes)
The ability of this compound to form Schiff bases through a straightforward condensation reaction with primary amines makes it an excellent precursor for designing custom ligands for coordination chemistry.
Synthesis of Metal Complexes with this compound-Derived Ligands
The most common strategy for converting this compound into a ligand is through the formation of a Schiff base. The aldehyde group reacts with the primary amino group of a selected amine or hydrazine (B178648) derivative to form an azomethine (-C=N-) linkage. This reaction is typically a simple condensation, often performed in an alcohol solvent.
A specific example is the reaction of this compound with a hydrazide, such as 4-hydroxy-3-methoxybenzohydrazide, to form a hydrazone Schiff base. nih.gov This new, larger molecule, N′-(3-ethoxy-2-hydroxybenzylidene)-4-hydroxy-3-methoxybenzohydrazide, now possesses multiple donor atoms (oxygens and nitrogens) strategically positioned to chelate to a metal ion. nih.gov By varying the amine component, a wide array of ligands with different steric and electronic properties can be synthesized, allowing for fine-tuning of the properties of the resulting metal complexes.
Table 2: Examples of Schiff Base Ligand Formation
| Aldehyde Component | Amine Component | Resulting Ligand Type |
|---|---|---|
| This compound | Primary Amine (R-NH₂) | Salen-type Ligand Precursor |
| This compound | Hydrazide (R-CONHNH₂) | Hydrazone Ligand |
Investigation of Coordination Modes and Geometries
Once a ligand is synthesized, it can be reacted with various metal salts (e.g., of copper, nickel, zinc) to form coordination complexes. The way the ligand binds to the metal is known as its coordination mode. Ligands derived from this compound typically act as bidentate or tridentate chelators.
Coordination often involves the deprotonated phenolic oxygen and the nitrogen atom of the azomethine group. researchgate.net This creates a stable five- or six-membered chelate ring with the metal center. In the crystal structure of N′-(3-ethoxy-2-hydroxybenzylidene)-4-hydroxy-3-methoxybenzohydrazide monohydrate, an intramolecular hydrogen bond is observed between the phenolic hydroxyl group and the imine nitrogen, which pre-organizes the molecule for chelation. nih.gov The dihedral angle between the two aromatic rings in this ligand is minimal, indicating a nearly coplanar structure that facilitates the formation of well-defined coordination geometries. nih.gov Depending on the specific metal ion and the stoichiometry of the reaction, the resulting complexes can adopt various geometries, such as square-planar or tetrahedral.
Table 3: Crystallographic Data for a this compound-Derived Ligand
| Parameter | Value | Significance |
|---|---|---|
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/n | Defines the symmetry elements within the crystal. |
| Dihedral Angle (between rings) | 7.86 (7)° | Indicates the two aromatic portions of the ligand are nearly coplanar. nih.gov |
| Intramolecular Bonding | O—H⋯N hydrogen bond | Pre-organizes the donor atoms for metal chelation. nih.gov |
Materials Science Applications (Excluding Biological Activity)
While specific, non-biological materials science applications of this compound itself are not extensively documented, the metal complexes formed from its derived ligands hold significant potential. The properties of Schiff base complexes are highly tunable, making them attractive candidates for various materials applications.
The electronic properties of these complexes, influenced by the central metal ion and the ligand structure, can lead to interesting optical and magnetic behaviors. For example, some transition metal complexes exhibit unique photoluminescent or chromic properties, suggesting potential use as sensors or in molecular electronics. The ability of the ligand to be modified allows for the systematic alteration of these properties.
Furthermore, Schiff base complexes are widely investigated as catalysts. The metal center, held within the ligand's defined coordination sphere, can act as a Lewis acid or participate in redox cycles to catalyze organic transformations. The steric and electronic environment created by the ligand, derived from this compound, can influence the activity and selectivity of such catalytic processes. Research in this area could lead to the development of new, efficient catalysts for industrial chemical synthesis.
Development of Materials with Tunable Optical Properties (e.g., Non-Linear Optical Materials)
Non-linear optical (NLO) materials are at the forefront of photonics and optoelectronics, with applications in laser technology, optical data storage, and telecommunications. The NLO response of a material is intrinsically linked to its molecular structure, with factors such as electron-donating and accepting groups, and the extent of π-conjugation playing crucial roles.
A comprehensive search of scientific databases and chemical literature reveals no specific studies on the non-linear optical properties of this compound. While benzaldehyde (B42025) derivatives are a class of molecules often investigated for NLO properties, research has focused on other substitution patterns. For instance, the presence of a hydroxyl group (electron-donating) and an aldehyde group (electron-withdrawing) on the aromatic ring can contribute to a molecule's second-order NLO response. However, without experimental or theoretical data for this compound, its potential in this area remains purely speculative.
Incorporation into Polymeric Structures
The incorporation of functionalized benzaldehydes into polymeric structures is a common strategy for creating materials with tailored properties, such as thermal stability, specific reactivity, or altered optical characteristics. The aldehyde group provides a reactive handle for various polymerization reactions, including condensation and addition polymerizations.
Despite the potential for the aldehyde and hydroxyl groups of this compound to participate in polymer synthesis, there is no available research documenting its use as a monomer or a functional additive in polymers. Studies on related compounds, such as vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) and its derivatives, have demonstrated their utility in creating bio-based polymers. These polymers often exhibit interesting properties, but this research cannot be directly extrapolated to the specific isomer .
Use in Catalyst Development (e.g., as a ligand component)
In the field of catalysis, organic molecules with specific functional groups can act as ligands that coordinate to metal centers, influencing the catalyst's activity, selectivity, and stability. The hydroxyl and methoxy groups on an aromatic ring can serve as coordination sites for metal ions.
A thorough literature survey finds no instances of this compound being utilized as a ligand or a component of a ligand in catalyst development. The design of ligands is a highly specific process, and while the functional groups present in this molecule could theoretically coordinate to a metal, there is no published evidence of this being explored or achieved.
Mechanistic Investigations of Chemical Transformations
Elucidation of Reaction Mechanisms for Synthesis Pathways
The synthesis of 3-ethoxy-2-hydroxy-4-methoxybenzaldehyde involves the introduction of a formyl group (-CHO) onto an activated aromatic ring, a process known as formylation. The most logical precursor for this compound is 2-ethoxy-3-methoxyphenol. The formylation must occur at the C1 position, which is ortho to the hydroxyl group and para to the methoxy (B1213986) group. This transformation is a type of electrophilic aromatic substitution, and several named reactions can achieve this ortho-formylation of phenols. wikipedia.org
Key Synthesis Mechanisms:
The Reimer-Tiemann Reaction: This reaction is a widely used method for the ortho-formylation of phenols. wikipedia.orgbyjus.com It typically involves treating the phenol (B47542) with chloroform (B151607) (CHCl₃) in the presence of a strong base like sodium hydroxide (B78521) (NaOH). geeksforgeeks.org The mechanism proceeds through several distinct steps:
Deprotonation of Phenol: The hydroxide base deprotonates the phenol, forming a highly nucleophilic phenoxide ion. The negative charge is delocalized into the aromatic ring, further activating it towards electrophilic attack. wikipedia.org
Generation of Dichlorocarbene (B158193): The hydroxide also reacts with chloroform, removing a proton to form the trichloromethyl anion (-CCl₃). This anion is unstable and rapidly eliminates a chloride ion to generate the highly reactive electrophile, dichlorocarbene (:CCl₂). byjus.com
Electrophilic Attack: The electron-rich phenoxide ring attacks the electron-deficient dichlorocarbene, preferentially at the sterically accessible ortho position. wikipedia.org This step forms a dichloromethyl-substituted phenoxide intermediate.
Hydrolysis: The intermediate undergoes hydrolysis in the basic medium, where the two chlorine atoms are replaced by oxygen, ultimately forming the aldehyde group upon acidic workup. wikipedia.org
The Gattermann Reaction: This method is also suitable for formylating phenols and employs a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) with a Lewis acid catalyst, such as aluminum chloride (AlCl₃). vedantu.comwikipedia.org
Electrophile Formation: HCN and HCl react in the presence of the Lewis acid to generate a highly reactive electrophile, the formimino cation ([HC=NH₂]⁺). vedantu.comcollegedunia.com
Electrophilic Attack: The activated aromatic ring of the phenol attacks the formimino cation.
Hydrolysis: The resulting imine intermediate is subsequently hydrolyzed with water to yield the final aromatic aldehyde. vedantu.com
The Vilsmeier-Haack Reaction: This reaction uses a substituted amide, most commonly N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃) to formylate electron-rich aromatic compounds, including phenols. chemistrysteps.comwikipedia.org The reactive electrophile, known as the Vilsmeier reagent (a chloroiminium ion, [Me₂N=CHCl]⁺), is formed first and then attacked by the nucleophilic phenol ring. wikipedia.orgthieme-connect.de Subsequent hydrolysis of the iminium ion intermediate yields the aldehyde. chemistrysteps.com
The preference for ortho-formylation in these reactions is a critical aspect. It is often attributed to the formation of a complex between the phenoxide oxygen, the cation of the base (e.g., Na⁺), and the incoming electrophile, which directs the attack to the adjacent position. wikipedia.org For the synthesis of this compound, all three activating groups (-OH, -OEt, -OMe) direct electrophiles to the ortho and para positions, making the target C1 position electronically favorable.
Kinetic and Thermodynamic Studies of Key Reactions
While specific quantitative kinetic and thermodynamic data for reactions involving this compound are not extensively documented, the influence of its substituents on reaction rates and equilibria can be analyzed based on established principles of physical organic chemistry.
Kinetic Considerations:
The rate-determining step in the formylation synthesis pathways is typically the electrophilic attack on the aromatic ring. The reaction rate is therefore highly sensitive to the electron density of the ring. The precursor, 2-ethoxy-3-methoxyphenol, possesses three electron-donating substituents.
-OH (Hydroxyl): A very strong activating group.
-OEt (Ethoxy): A strong activating group.
-OMe (Methoxy): A strong activating group.
These groups, particularly the powerful hydroxyl group, make the aromatic ring highly nucleophilic, leading to a kinetically favorable and rapid electrophilic substitution reaction compared to unsubstituted benzene (B151609). mlsu.ac.in Studies on the oxidation kinetics of various substituted phenols confirm that electron-donating groups generally increase the rate of reaction. mdpi.com However, steric hindrance from the bulky ethoxy group adjacent to the target reaction site could potentially slow the reaction compared to a less hindered phenol.
| Substituent Group | Electronic Effect | Influence on Reaction Rate |
|---|---|---|
| -OH (Hydroxyl) | Strongly Activating | Strongly Increases Rate |
| -OEt (Ethoxy) | Strongly Activating | Strongly Increases Rate |
| -OMe (Methoxy) | Strongly Activating | Strongly Increases Rate |
Thermodynamic Considerations:
Electrophilic aromatic substitution reactions, such as formylation, are generally thermodynamically favorable, characterized by a negative Gibbs free energy change (ΔG). The conversion of a highly activated phenol and a formylating agent into a stable, conjugated aromatic aldehyde is an energetically downhill process. The stability of the final product is enhanced by the resonance delocalization across the aromatic ring, the aldehyde, and the oxygen substituents. While specific enthalpy (ΔH) and entropy (ΔS) values for this reaction are not available, the formation of the strong C-C bond and the stable aromatic system provides a significant thermodynamic driving force.
Investigation of Catalytic Cycles and Intermediates
The synthesis of this compound via formylation reactions involves key catalysts and transient intermediates that are central to the reaction mechanism.
Catalytic Cycles:
In reactions like the Gattermann or Friedel-Crafts type formylations, a Lewis acid (e.g., AlCl₃, ZnCl₂) is a true catalyst that participates in the reaction but is regenerated at the end of the cycle. jk-sci.com
Activation of Electrophile: The Lewis acid coordinates with the formylating agent (e.g., a derivative of HCN or CO) to generate a highly potent electrophile, such as the formyl cation or formimino cation. wikipedia.orgbyjus.com This step dramatically increases the electrophilicity of the formylating species.
Electrophilic Substitution: The activated phenol attacks the electrophile, leading to the formation of a sigma complex and subsequent product.
Catalyst Regeneration: A proton is expelled from the sigma complex to restore aromaticity, and the Lewis acid catalyst is regenerated, free to initiate another cycle. jk-sci.com
In the Reimer-Tiemann reaction, the base (e.g., NaOH) acts as a reagent rather than a catalyst in the traditional sense, as it is consumed during the reaction to deprotonate both the phenol and the chloroform. jk-sci.com
Key Intermediates:
Reactive Electrophiles: The identity of the electrophile is specific to the reaction pathway.
Dichlorocarbene (:CCl₂): The neutral but highly electron-deficient intermediate in the Reimer-Tiemann reaction. wikipedia.org
Formimino Cation ([HC=NH₂]⁺): The electrophile generated in the Gattermann reaction. vedantu.com
Vilsmeier Reagent ([R₂N=CHCl]⁺): The electrophilic chloroiminium salt formed in the Vilsmeier-Haack reaction. wikipedia.org
Sigma Complex (Wheland Intermediate): This is a universal intermediate in electrophilic aromatic substitution. wikipedia.org It is a resonance-stabilized carbocation that forms when the electrophile adds to the aromatic ring, temporarily disrupting its aromaticity. The positive charge is delocalized over the remaining five carbons of the ring. The stability of this intermediate, which is enhanced by the electron-donating substituents on the ring, influences the rate and outcome of the reaction.
Role of Intermolecular Interactions (e.g., Hydrogen Bonding) in Reaction Pathways
Both intramolecular and intermolecular forces, particularly hydrogen bonding, play a significant role in the structure, stability, and reactivity of this compound and its reaction intermediates.
Intramolecular Hydrogen Bonding:
The most significant structural feature of the target molecule is the hydroxyl group positioned ortho to the aldehyde's carbonyl group. This arrangement facilitates the formation of a strong intramolecular hydrogen bond (O-H···O=C).
Role in Synthesis: The ortho-directing nature of many formylation reactions on phenols is often explained by the formation of a chelated transition state. wikipedia.org The phenoxide oxygen, a metal cation (from the base or Lewis acid), and the electrophile form a cyclic intermediate that favors attack at the adjacent ortho position, thereby enhancing the regioselectivity of the synthesis. orgsyn.org
Intermolecular Hydrogen Bonding:
The molecule is also capable of participating in intermolecular hydrogen bonds with solvent molecules or other solute molecules. The hydroxyl group can act as a hydrogen bond donor, while the carbonyl oxygen, hydroxyl oxygen, and the two ether oxygens can all act as hydrogen bond acceptors.
Influence on Reaction Pathways: In solution, the solvent can interact with reactants and intermediates. Protic solvents can form hydrogen bonds with the phenoxide intermediate during synthesis, stabilizing it and potentially influencing the reaction kinetics. The interaction between nucleophiles, electrophiles, and hydrogen-bond-donating solvents can be complex and may alter reaction mechanisms. researchgate.net In the solid state, these intermolecular hydrogen bonds are responsible for the formation of the crystal lattice structure. nih.gov
Future Research Directions and Potential Impact
Exploration of Undiscovered Synthetic Routes
The precise synthesis of 3-ethoxy-2-hydroxy-4-methoxybenzaldehyde presents a notable regiochemical challenge that invites the exploration of novel synthetic strategies. Current methods for creating substituted benzaldehydes often lack the specificity required for this exact substitution pattern. Future research could pioneer new pathways that offer high yield and selectivity.
One promising avenue is the development of advanced ortho-formylation techniques. Methods like the Duff reaction or Reimer-Tiemann reaction on a suitable precursor, such as 2-ethoxy-3-methoxyphenol, could be investigated. However, controlling the position of formylation in a multi-substituted ring is complex. Research into highly selective directing groups or catalyst systems would be essential.
Furthermore, modern synthetic methodologies such as one-pot tandem reactions could streamline the synthesis. liberty.edu These reactions, which avoid the costly and time-consuming isolation of intermediates, could be designed to build the molecule sequentially. liberty.edu For instance, a strategy could involve a directed ortho-metalation followed by the introduction of the desired functional groups. liberty.edu Additionally, adapting procedures used for isomers, such as the ethylation of isovanillin (B20041) (3-hydroxy-4-methoxybenzaldehyde) under phase-transfer catalysis, could provide a template for developing a route to the target molecule. google.comgoogle.com
Future synthetic explorations could focus on the following:
Directed Metalation: Utilizing the directing effects of existing hydroxyl or methoxy (B1213986) groups to selectively introduce the ethoxy and aldehyde functionalities.
Catalytic Methods: Investigating novel catalysts that can achieve high regioselectivity in the formylation or alkoxylation of complex benzene (B151609) derivatives. core.ac.uk
Flow Chemistry: Employing microreactor technology to precisely control reaction conditions (temperature, time, stoichiometry), potentially improving yields and selectivity for this specific isomer.
| Potential Synthetic Strategy | Advantages | Key Research Challenge |
| Ortho-formylation of Precursor | Direct introduction of aldehyde group | Achieving high regioselectivity on a polysubstituted ring |
| One-Pot Tandem Reactions | Increased efficiency, reduced waste liberty.edu | Designing a compatible multi-step reaction sequence liberty.edu |
| Cross-Coupling Procedures | Versatility in introducing functional groups acs.orgresearchgate.net | Synthesis of suitably functionalized coupling partners |
| Adaptation of Isomer Syntheses | Builds on established chemical principles google.comgoogle.com | Availability of the correct starting materials |
Development of New Spectroscopic and Computational Methodologies
The unambiguous characterization of this compound would necessitate the use and potential development of advanced analytical techniques. While standard methods like FT-IR, GC-MS, and 1H NMR are fundamental, they may not be sufficient to definitively distinguish this compound from its isomers. researchgate.net
Future research should employ multi-dimensional NMR spectroscopy. Techniques such as Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) would be crucial for confirming the precise connectivity and spatial relationships of the substituents on the aromatic ring. Investigating the intramolecular hydrogen bond between the 2-hydroxy group and the aldehyde's carbonyl oxygen could be achieved using variable temperature NMR, providing insight into the molecule's conformational preferences.
Computationally, Density Functional Theory (DFT) offers a powerful predictive tool. nih.gov Future work could involve:
Predictive Spectroscopy: Calculating theoretical NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption spectra to aid in the identification of the synthesized molecule. science.gov
Reactivity Analysis: Modeling the electronic structure to predict sites of electrophilic or nucleophilic attack, which would inform both synthetic planning and the design of derivatives. nih.gov
Thermodynamic Stability: Comparing the calculated energies of various isomers to understand the thermodynamic landscape of the substitution pattern.
The development of a combined experimental and computational workflow for this molecule could serve as a model for the rigorous characterization of other complex aromatic compounds.
Expansion into Novel Material Science Applications
The functional groups of this compound make it an intriguing candidate for applications in material science. The aldehyde and hydroxyl moieties, in particular, are reactive sites that can be used to incorporate the molecule into larger polymeric structures.
Future research could explore its use as a specialty monomer or cross-linking agent. By analogy with similar hydroxy-aldehyde compounds, it could be used in the synthesis of novel phenolic resins or polyesters. biosynth.com The specific substitution pattern, including the ethoxy and methoxy groups, would likely impart unique properties to the resulting polymers, such as increased solubility in organic solvents, altered thermal stability, or specific optical properties.
Potential areas for material science applications include:
High-Performance Polymers: Creating polymers with tailored thermal or mechanical properties.
Functional Coatings: The aldehyde group could be used to graft the molecule onto surfaces, creating functional coatings with specific chemical properties.
Organic Electronics: While speculative, aromatic aldehydes can be precursors to conductive polymers or materials with interesting photophysical properties. Research could investigate the electronic properties of polymers derived from this compound.
Design of Next-Generation Derivatives for Specific Chemical Functions
The core structure of this compound is a versatile scaffold for creating a wide array of derivatives with tailored functions. The global market for benzaldehyde (B42025) derivatives is extensive, with applications in pharmaceuticals, fragrances, and agrochemicals, suggesting a rich field for exploration. markwideresearch.com
Future research can focus on targeted modifications of each functional group:
Aldehyde Group: This group is readily converted into other functionalities. Condensation with amines or hydrazines can produce Schiff bases and hydrazones, which are important classes of ligands for metal complexes and compounds with potential biological activity. researchgate.netresearchgate.net
Hydroxyl Group: The phenolic hydroxyl group can be converted into ethers or esters, which can be used to fine-tune the molecule's solubility, polarity, and reactivity. orientjchem.org This site is also crucial for its potential antioxidant activity.
Aromatic Ring: The single remaining hydrogen on the benzene ring is a site for potential electrophilic substitution, allowing for the introduction of further functionality, although the directing effects of the existing groups would make this a complex transformation to control. chemcess.com
The design of these next-generation derivatives could be guided by computational docking studies to predict their interaction with biological targets or by material science principles to create molecules with specific bulk properties.
| Functional Group | Potential Derivatization Reaction | Potential Function/Application |
| Aldehyde (-CHO) | Schiff Base Condensation | Metal Ligands, Antimicrobial Agents researchgate.net |
| Aldehyde (-CHO) | Reduction to Alcohol | Pharmaceutical Intermediate chemcess.com |
| Aldehyde (-CHO) | Oxidation to Carboxylic Acid | Polymer Building Block researchgate.net |
| Hydroxyl (-OH) | Etherification/Esterification | Modifying Solubility, Bioactivity orientjchem.org |
| Aromatic Ring (-H) | Electrophilic Substitution | Further Functionalization |
Contribution to Fundamental Understanding of Aromatic Chemistry
The study of this compound offers a unique opportunity to deepen the fundamental understanding of reactivity in polysubstituted aromatic systems. The molecule contains four distinct functional groups with competing electronic and steric effects, making it an excellent model for testing and refining chemical theory. fiveable.me
The key substituents and their electronic effects are:
-OH (hydroxyl): Strongly activating, ortho-, para-directing. studymind.co.uk
-OEt (ethoxy): Strongly activating, ortho-, para-directing.
-OMe (methoxy): Strongly activating, ortho-, para-directing. libretexts.org
-CHO (aldehyde): Deactivating, meta-directing. libretexts.org
By systematically studying the reactions of this compound and its derivatives, researchers can gain a more nuanced understanding of substituent effects, which is a cornerstone of organic chemistry. researchgate.net This knowledge can then be applied to the rational design and synthesis of other complex molecules.
Q & A
Basic Research Questions
Q. What are the key spectroscopic techniques for characterizing 3-ethoxy-2-hydroxy-4-methoxybenzaldehyde, and how should they be applied?
- Answer : Essential techniques include:
- NMR Spectroscopy : Use H and C NMR to identify substituent positions (e.g., ethoxy vs. methoxy groups). For example, the aldehyde proton typically appears as a singlet near δ 9.8–10.2 ppm, while hydroxyl protons may show broad peaks due to hydrogen bonding .
- Infrared (IR) Spectroscopy : Confirm the presence of aldehyde (C=O stretch ~1700 cm) and hydroxyl (-OH stretch ~3200–3500 cm) groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify the molecular formula (CHO) and fragmentation patterns .
- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray analysis (e.g., using SHELXL ) resolves bond lengths and dihedral angles, as demonstrated in related benzaldehyde derivatives .
Q. What are the standard synthetic routes for this compound?
- Answer : A common approach involves stepwise etherification :
Hydroxyl Protection : Protect the hydroxyl group in vanillin derivatives (e.g., 3-hydroxy-4-methoxybenzaldehyde) using a protecting group like acetyl.
Ethoxy Introduction : Perform nucleophilic substitution (e.g., Williamson synthesis) with ethyl bromide in the presence of a base (e.g., KCO) in DMF .
Deprotection : Remove the protecting group under mild acidic or basic conditions.
- Key Considerations : Monitor regioselectivity to avoid over-alkylation. Purity is confirmed via TLC or HPLC .
Q. What safety protocols are recommended for handling this compound in the laboratory?
- Answer :
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to prevent skin/eye contact.
- Ventilation : Use a fume hood due to potential respiratory irritation (GHS Hazard Category 2 ).
- Storage : Keep in a cool, dry place away from oxidizing agents.
- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .
Advanced Research Questions
Q. How can computational chemistry resolve contradictions in experimental spectral data for this compound?
- Answer :
- Density Functional Theory (DFT) : Calculate H and C NMR chemical shifts (e.g., using Gaussian or ORCA) and compare with experimental data to validate assignments .
- Molecular Dynamics (MD) : Simulate hydrogen-bonding interactions affecting hydroxyl proton shifts in different solvents (e.g., DMSO vs. CDCl) .
- Case Study : Discrepancies in aldehyde proton shifts may arise from solvent polarity or crystal packing effects, resolved via X-ray data .
Q. What strategies improve regioselectivity in synthesizing derivatives of this compound?
- Answer :
- Directing Groups : Introduce temporary groups (e.g., boronic acids) to steer electrophilic substitution .
- Metal-Catalyzed Reactions : Use Pd-catalyzed cross-coupling for aryl-ether bond formation without disturbing existing substituents .
- Microwave-Assisted Synthesis : Enhance reaction specificity and reduce side products in alkylation steps .
Q. How can crystallographic data address conflicting reports on the compound’s conformational flexibility?
- Answer :
- Torsion Angle Analysis : X-ray structures reveal dihedral angles between aromatic rings and substituents. For example, a study on a similar dialdehyde showed a 78.3° dihedral angle between aromatic planes due to steric hindrance .
- Polymorphism Screening : Explore crystallization in different solvents (e.g., ethanol vs. acetonitrile) to identify stable conformers.
- SHELX Refinement : Use SHELXL to model disorder in flexible ethoxy/methoxy groups .
Methodological Recommendations
- Contradiction Analysis : Cross-validate NMR and X-ray data to resolve ambiguities in substituent orientation .
- Synthetic Optimization : Screen bases (e.g., NaH vs. KCO) and solvents (DMF vs. THF) to maximize yield .
- Advanced Characterization : Pair HRMS with isotopic labeling (e.g., C-enriched samples) for fragmentation pathway studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
